molecular formula C15H15Cl3N2O B11997363 N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide

N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide

Katalognummer: B11997363
Molekulargewicht: 345.6 g/mol
InChI-Schlüssel: KOZHRSWSBHYCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide is a chemical compound with the molecular formula C16H16Cl3N3OS.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide typically involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate, followed by the addition of propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the reaction conditions. The purity and yield of the product are critical factors in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H15Cl3N2O

Molekulargewicht

345.6 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]propanamide

InChI

InChI=1S/C15H15Cl3N2O/c1-2-13(21)20-14(15(16,17)18)19-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14,19H,2H2,1H3,(H,20,21)

InChI-Schlüssel

KOZHRSWSBHYCNH-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.